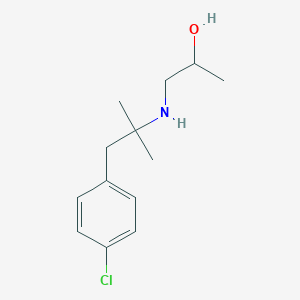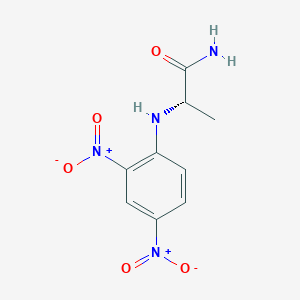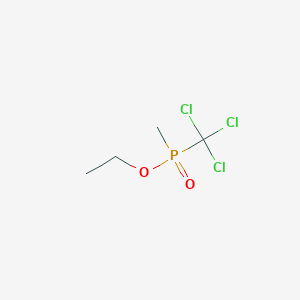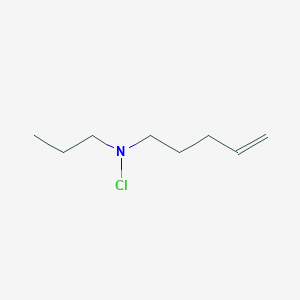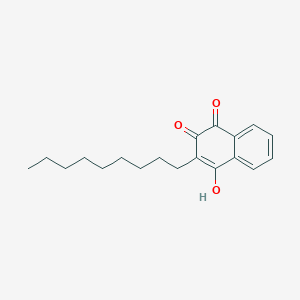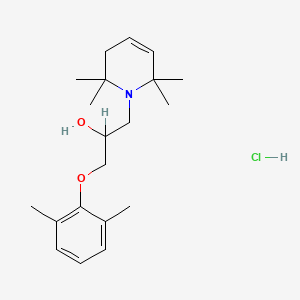
Uranium--zirconium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uranium-zirconium (1/2) is a binary alloy composed of uranium and zirconium in a 1:2 ratio. This compound is significant in the field of nuclear materials, particularly for its application in advanced fast reactors. The alloy exhibits unique properties due to the combination of uranium’s high atomic weight and zirconium’s excellent corrosion resistance and mechanical strength .
准备方法
Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .
Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .
化学反应分析
Types of Reactions: Uranium-zirconium alloys undergo various chemical reactions, including oxidation, reduction, and phase transformations. Oxidation occurs when the alloy is exposed to oxygen or water vapor at high temperatures, forming uranium oxides and zirconium oxides . Reduction reactions can occur in the presence of reducing agents like hydrogen, leading to the formation of uranium hydrides and zirconium hydrides .
Common Reagents and Conditions:
Oxidation: Oxygen or water vapor at temperatures above 900 K.
Reduction: Hydrogen gas at elevated temperatures.
Phase Transformations: High-temperature annealing to induce phase changes between body-centered cubic and other crystal structures.
Major Products:
Oxidation: Uranium dioxide (UO₂), zirconium dioxide (ZrO₂).
Reduction: Uranium hydride (UH₃), zirconium hydride (ZrH₂).
科学研究应用
Uranium-zirconium alloys have extensive applications in scientific research, particularly in the field of nuclear energy. They are used as fuel materials in advanced fast reactors due to their high thermal conductivity and compatibility with liquid sodium coolants . Additionally, these alloys are studied for their potential use in space nuclear power systems and research reactors . The unique properties of uranium-zirconium alloys make them suitable for high-temperature applications and radiation environments .
作用机制
The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .
相似化合物的比较
Uranium-Molybdenum (1/2): Similar to uranium-zirconium, this alloy is used in nuclear reactors but has different thermal and mechanical properties.
Uranium-Silicon (1/2): Used in nuclear fuel applications, offering high thermal conductivity and stability.
Uniqueness: Uranium-zirconium alloys are unique due to their combination of high atomic weight, excellent corrosion resistance, and mechanical strength. This makes them particularly suitable for advanced fast reactors and high-temperature applications .
属性
CAS 编号 |
12166-76-6 |
|---|---|
分子式 |
UZr2 |
分子量 |
420.48 g/mol |
IUPAC 名称 |
uranium;zirconium |
InChI |
InChI=1S/U.2Zr |
InChI 键 |
NBWXXYPQEPQUSB-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Zr].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
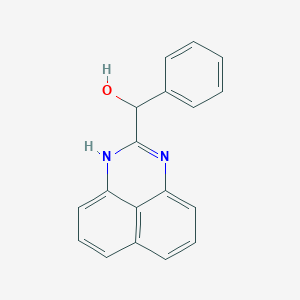
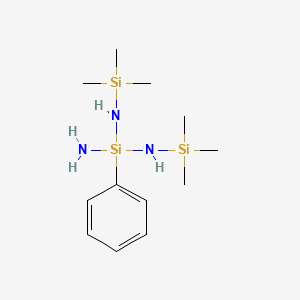
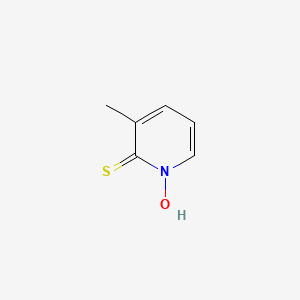
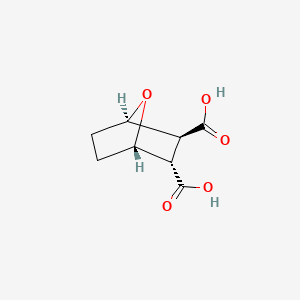
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
